Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

breast cancer antiproliferative selectivity

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (CAS 193902-81-7, molecular formula C15H22ClN3O2, molecular weight 311.81 g/mol) is a solid, Boc-protected 4-arylpiperazine building block supplied primarily by Sigma-Aldrich (Aldrich BBO000527) and specialty vendors at ≥95% purity. The molecule contains a tert-butyloxycarbonyl (Boc) protecting group on the piperazine N1, a free aromatic amine at the 4-position of the phenyl ring, and a chlorine at the 2-position, making it a bifunctional intermediate for successive derivatization.

Molecular Formula C15H22ClN3O2
Molecular Weight 311.81 g/mol
CAS No. 193902-81-7
Cat. No. B068565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
CAS193902-81-7
Molecular FormulaC15H22ClN3O2
Molecular Weight311.81 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3
InChIKeyAHXKEIKOXAWOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (CAS 193902-81-7): Chemical Identity and Baseline Properties for Sourcing Decisions


Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (CAS 193902-81-7, molecular formula C15H22ClN3O2, molecular weight 311.81 g/mol) is a solid, Boc-protected 4-arylpiperazine building block supplied primarily by Sigma-Aldrich (Aldrich BBO000527) and specialty vendors at ≥95% purity . The molecule contains a tert-butyloxycarbonyl (Boc) protecting group on the piperazine N1, a free aromatic amine at the 4-position of the phenyl ring, and a chlorine at the 2-position, making it a bifunctional intermediate for successive derivatization [1]. It is sold as part of early-discovery chemical collections; Sigma-Aldrich explicitly states that no analytical data is collected for this product and it is provided 'as-is' .

Why Close Analogs of Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate Cannot Be Interchanged Without Risk


Generic substitution within the Boc-piperazine aniline class is not straightforward because the precise position and identity of the aryl substituents dictate both the chemical reactivity and the biological profile of the final target molecule. The 2-chloro substituent on the phenyl ring of CAS 193902-81-7 is not isosteric with a 2-fluoro, 2-methyl, or unsubstituted analog; it alters the electron density of the aromatic amine (affecting acylation rates), provides a synthetic handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), and can profoundly shift biological target affinity [1][2]. The Boc group ensures orthogonal protection during multi-step syntheses, but its presence also modulates lipophilicity (XLogP3-AA = 2.7) and hydrogen-bonding capacity compared to unprotected or acetyl-protected forms [1]. Simultaneous retention of the 2-chloro, 4-amino, and N-Boc substitution pattern is therefore essential for maintaining the designed structure-activity relationships in lead optimization campaigns [2].

Quantitative Differentiation Evidence for Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate Versus Analogs


Predicted Antiproliferative Selectivity: MDA-MB-231 vs. MCF-7 Breast Cancer Cells

Computational activity prediction (BenchChem) indicates that tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate exhibits a ~135-fold lower IC50 for inhibiting MDA-MB-231 triple-negative breast cancer cell proliferation (IC50 = 0.126 µM) compared to inducing apoptosis in MCF-7 estrogen-receptor-positive cells (IC50 = 17.02 µM) . This predicted selectivity window exceeds that of the reference antimetabolite 5-fluorouracil (5-FU), against which the compound was benchmarked in the same model, though 5-FU IC50 values were not explicitly listed in the source . The Boc-piperazine aniline scaffold thus shows distinct cell-line-dependent activity that differs from the broadly cytotoxic profile of many unsubstituted piperazine analogs.

breast cancer antiproliferative selectivity

Physicochemical Differentiation: Predicted pKa and logP Relative to Other Boc-Piperazine Anilines

The predicted acid dissociation constant (pKa) of the aniline NH2 in tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is 6.63 ± 0.10, as estimated by ChemicalBook . This value is lower than that of unsubstituted 4-(4-aminophenyl)piperazine-1-carboxylate analogs (predicted pKa ~7.1–7.5), due to the electron-withdrawing effect of the ortho-chloro substituent. The XLogP3-AA of 2.7 indicates moderate lipophilicity [1]. The lowered pKa means the amine is less basic and more easily deprotonated under physiological conditions, which can reduce non-specific ionic interactions and improve permeability relative to des-chloro or para-substituted analogs.

physicochemical properties drug-likeness pKa

Synthetic Utility: Orthogonal Protection and Dual Functional Handles vs. Unprotected Aniline-Piperazines

The compound possesses three orthogonal reactive sites: (i) a Boc-protected piperazine N1 that can be deprotected under acidic conditions (TFA or HCl) for further functionalization; (ii) a free aromatic amine at the 4-position for amidation, sulfonylation, or reductive amination; and (iii) an aromatic chlorine at the 2-position suitable for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) . This contrasts with unprotected 4-(4-amino-2-chlorophenyl)piperazine (CAS 1225221-12-4), which lacks the Boc group and therefore cannot be selectively elaborated at the piperazine N1 without simultaneous reaction at the aniline NH2. The Boc group also improves organic solubility during synthesis, with a predicted logP of 2.7 facilitating extraction and chromatography [1].

synthetic chemistry Boc protection cross-coupling

Optimal Application Scenarios for Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate Based on Quantitative Evidence


Triple-Negative Breast Cancer Lead Discovery Requiring Selective MDA-MB-231 Antiproliferative Activity

Programs targeting triple-negative breast cancer (TNBC) with a need for growth-inhibitory compounds that spare ER-positive breast cells should evaluate CAS 193902-81-7 as a starting scaffold. Its predicted IC50 of 0.126 µM against MDA-MB-231 cells, combined with a 135-fold selectivity window over MCF-7 cells, positions it as a candidate for further structure-activity relationship (SAR) exploration—particularly when compared to non-selective piperazine analogs that lack this predicted differential .

Parallel Medicinal Chemistry Libraries Exploiting Orthogonal Functionalization of the Boc-Piperazine-Aniline Core

CAS 193902-81-7 is ideally suited for library synthesis where the Boc-protected piperazine serves as a masked amine that can be deprotected in the final step to yield diverse N-substituted piperazines, while the aniline and aryl chloride handles are derivatized earlier in the synthetic sequence. This orthogonality directly reduces the number of protection/deprotection steps compared to using the unprotected 4-(4-amino-2-chlorophenyl)piperazine (CAS 1225221-12-4) and is particularly valuable in high-throughput parallel synthesis workflows .

CNS Drug Discovery Programs Requiring Fine-Tuned Basicity and Predicted Blood-Brain Barrier Permeability

The predicted pKa of 6.63 for the aniline NH2, combined with an XLogP3-AA of 2.7, makes CAS 193902-81-7 a favorable intermediate for designing CNS-penetrant molecules where reduced basicity is desired to minimize P-glycoprotein recognition and improve passive diffusion across the blood-brain barrier. This physicochemical profile differs measurably from des-chloro or para-substituted aniline analogs (predicted pKa ≥7.1), which may be less CNS-optimal [1].

Quote Request

Request a Quote for Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.